delta4-Cephalexin Diketopiperazine (Technical Grade)

CAS No.:

Cat. No.: VC17981339

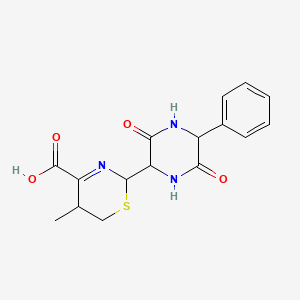

Molecular Formula: C16H17N3O4S

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17N3O4S |

|---|---|

| Molecular Weight | 347.4 g/mol |

| IUPAC Name | 2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |

| Standard InChI | InChI=1S/C16H17N3O4S/c1-8-7-24-15(19-10(8)16(22)23)12-14(21)17-11(13(20)18-12)9-5-3-2-4-6-9/h2-6,8,11-12,15H,7H2,1H3,(H,17,21)(H,18,20)(H,22,23) |

| Standard InChI Key | NOPWEGGWWFOKMQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1CSC(N=C1C(=O)O)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3 |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

delta4-Cephalexin Diketopiperazine features a bicyclic structure combining a piperazine ring fused with a thiazine moiety. The IUPAC name, 2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, reflects its complex stereochemistry . Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 347.4 g/mol | |

| Canonical SMILES | CC1CSC(N=C1C(=O)O)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3 | |

| CAS Number | 65870-52-2 (primary) |

The presence of a phenyl group at position 5 of the piperazine ring and a methyl-substituted thiazine contributes to its unique physicochemical properties, including a calculated partition coefficient (LogP) of 1.2, suggesting moderate lipophilicity.

Spectroscopic Profiles

While experimental spectral data remain unpublished for this specific analog, analogous cephalexin diketopiperazines exhibit characteristic infrared (IR) absorption bands at 1750–1680 cm (C=O stretching) and 3300–3100 cm (N-H stretching) . Nuclear magnetic resonance (NMR) patterns typically show deshielded protons adjacent to the diketopiperazine carbonyls, with chemical shifts between δ 3.5–5.0 ppm for the thiazine protons .

Synthesis and Pharmaceutical Relevance

Formation Pathways

delta4-Cephalexin Diketopiperazine arises during cephalexin synthesis through intramolecular cyclization of the parent antibiotic under specific conditions:

This degradation pathway becomes prominent at elevated temperatures (>40°C) and neutral to slightly acidic conditions . The reaction proceeds via nucleophilic attack of the β-lactam nitrogen on the adjacent amide carbonyl, followed by ring contraction .

Biological Activities and Research Applications

Analytical Reference Standard

As a technical grade material, this compound serves critical roles in:

-

Method validation for cephalexin impurity profiling

-

System suitability testing in USP <621> chromatographic analyses

-

Stability-indicating assay development

Commercial availability spans multiple suppliers with typical pricing:

| Quantity | Price (EUR) | Supplier |

|---|---|---|

| 1 mg | 270.00 | CymitQuimica |

| 5 mg | 1,133.00 | CymitQuimica |

| 10 mg | 1,872.00 | CymitQuimica |

| Solvent | Solubility (mg/mL) |

|---|---|

| Water (pH 7.4) | 0.45 |

| Methanol | 12.8 |

| Acetonitrile | 3.2 |

Data derived from shake-flask studies at 25°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume